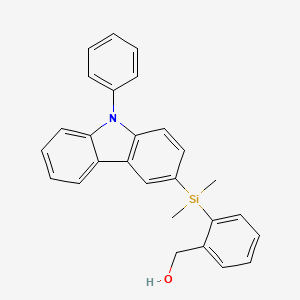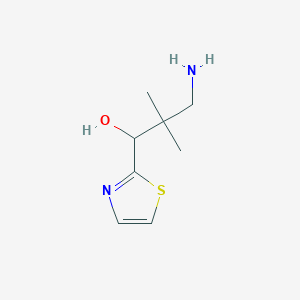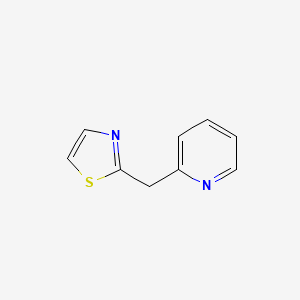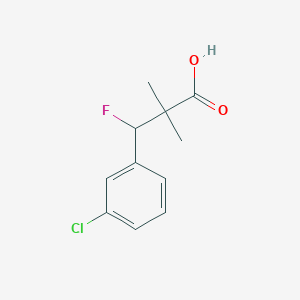
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol is an organosilicon compound that features a carbazole moiety linked to a phenyl group through a dimethylsilyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole core is synthesized through a series of reactions starting from aniline derivatives.
Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Dimethylsilyl Bridge: The dimethylsilyl bridge is introduced through a hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like reflux or catalysis.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the carbazole and phenyl moieties can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting pathways involved in fluorescence, catalysis, or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylphenylsilanol
- Dimethyl(4-methoxyphenyl)silanol
- Dimethyl(4-chlorophenyl)silanol
Uniqueness
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol is unique due to the presence of the carbazole moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring fluorescence or specific electronic characteristics, setting it apart from other similar organosilicon compounds.
Eigenschaften
Molekularformel |
C27H25NOSi |
|---|---|
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
[2-[dimethyl-(9-phenylcarbazol-3-yl)silyl]phenyl]methanol |
InChI |
InChI=1S/C27H25NOSi/c1-30(2,27-15-9-6-10-20(27)19-29)22-16-17-26-24(18-22)23-13-7-8-14-25(23)28(26)21-11-4-3-5-12-21/h3-18,29H,19H2,1-2H3 |
InChI-Schlüssel |
IDFIZIULKIFBBG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)





![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)




![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)


